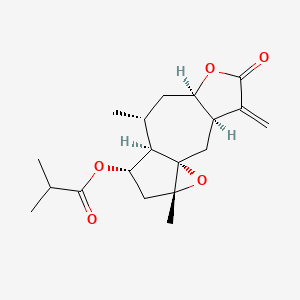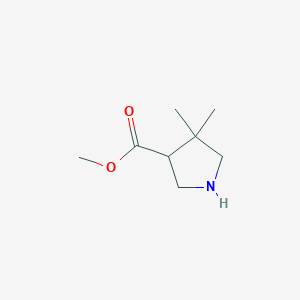
2-Cyclobutoxypyridine-3-carboxylic acid
Overview
Description
2-Cyclobutoxypyridine-3-carboxylic acid is an organic compound with the chemical formula C10H11NO3 . It has a molecular weight of 193.2 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclobutoxypyridine-3-carboxylic acid include a density of 1.3±0.1 g/cm3 and a boiling point of 345.4±22.0 °C at 760 mmHg . No melting point data was found .Scientific Research Applications
Drug Development
2-Cyclobutoxypyridine-3-carboxylic acid is a valuable compound in drug development due to its unique chemical structure. It can serve as a building block for synthesizing various pharmaceutical agents. Its potential to interact with biological targets makes it a candidate for developing new drugs, particularly in the areas of anti-inflammatory and antimicrobial therapies .
Organic Synthesis
In organic synthesis, 2-Cyclobutoxypyridine-3-carboxylic acid is used as an intermediate. Its functional groups allow for diverse chemical reactions, making it a versatile component in the synthesis of complex organic molecules. This compound can be used to create new materials with specific properties, which are essential in developing advanced materials for industrial applications.
Material Science
The compound’s unique properties make it useful in material science. It can be incorporated into polymers to enhance their mechanical and thermal properties. Researchers are exploring its use in creating new composite materials that could have applications in various high-performance industries, such as aerospace and automotive.
Catalysis
2-Cyclobutoxypyridine-3-carboxylic acid can act as a ligand in catalytic processes. Its ability to form stable complexes with metals makes it an excellent candidate for catalysis in organic reactions. This application is particularly important in developing more efficient and selective catalytic processes for chemical manufacturing .
Environmental Chemistry
In environmental chemistry, this compound can be used to study the degradation of pollutants. Its interactions with various environmental factors can help in understanding the breakdown processes of harmful substances. This knowledge is crucial for developing new methods to mitigate pollution and improve environmental health.
Biochemical Research
2-Cyclobutoxypyridine-3-carboxylic acid is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it a useful tool for probing the mechanisms of enzyme action and metabolic regulation. This application is vital for advancing our understanding of biological processes and developing new therapeutic strategies .
Safety And Hazards
properties
IUPAC Name |
2-cyclobutyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-11-9(8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZEMLRHBMPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254425 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxypyridine-3-carboxylic acid | |
CAS RN |
1393330-47-6 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclobutyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)





